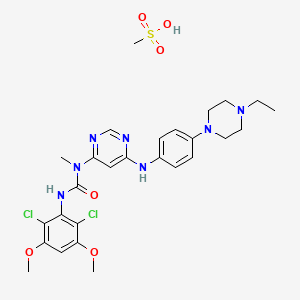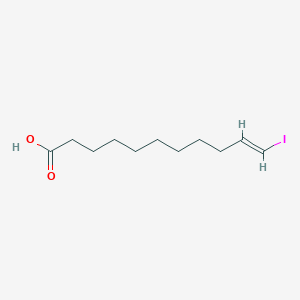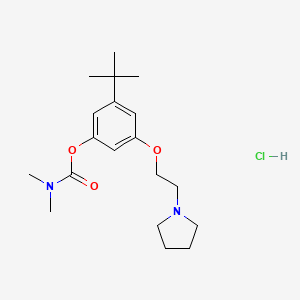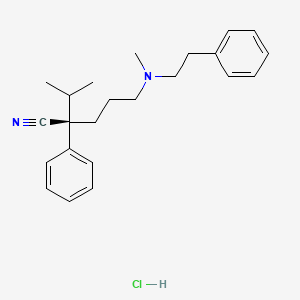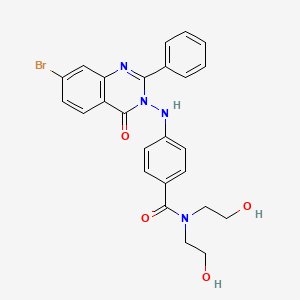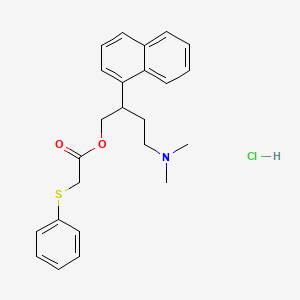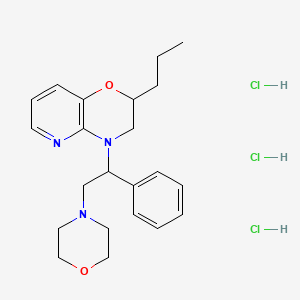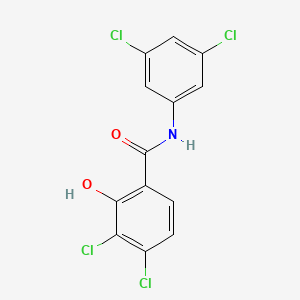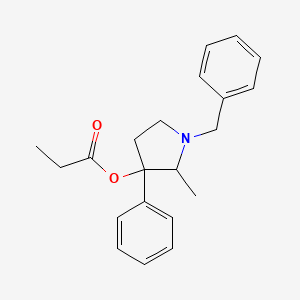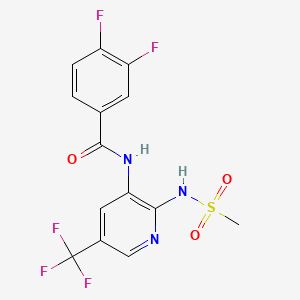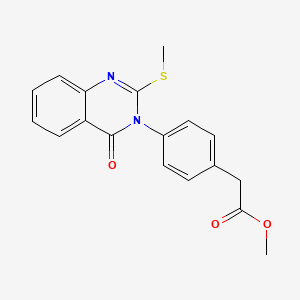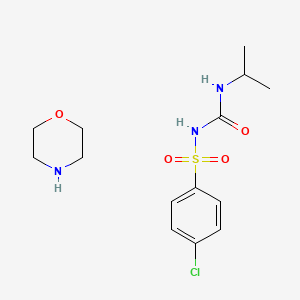
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine is a chemical compound with the molecular formula C10H13ClN2O3S. It is known for its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a morpholine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine to form the intermediate 1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)sulfonyl-3-methylurea: This compound has a similar structure but lacks the morpholine ring, which may affect its chemical properties and biological activities.
1-(4-Chlorophenyl)sulfonyl-3-ethylurea:
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylthiourea: This compound contains a thiourea group instead of a urea group, which can influence its chemical behavior and interactions.
Propriétés
Numéro CAS |
113712-91-7 |
|---|---|
Formule moléculaire |
C14H22ClN3O4S |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine |
InChI |
InChI=1S/C10H13ClN2O3S.C4H9NO/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;1-3-6-4-2-5-1/h3-7H,1-2H3,(H2,12,13,14);5H,1-4H2 |
Clé InChI |
DYOCSQKYOSIXAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl.C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


